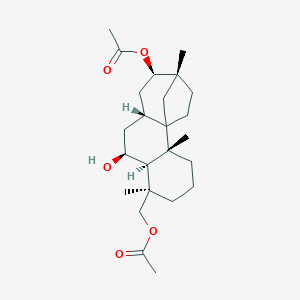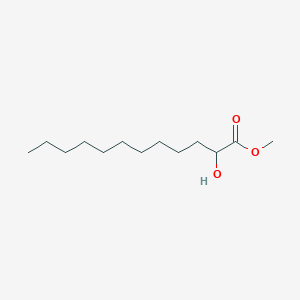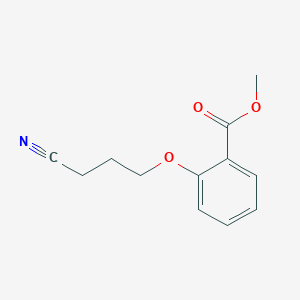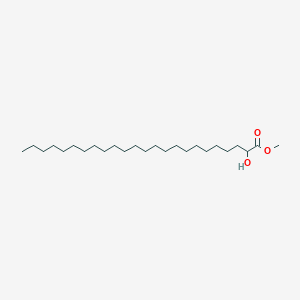
Esfingomielina C6 NBD
Descripción general
Descripción
C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD; ) group. C6 NBD sphingomyelin has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, C6 NBD sphingomyelin can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin.
Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.
C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.
Aplicaciones Científicas De Investigación
Análisis de Rafts Lipídicos
La Esfingomielina C6 NBD se utiliza para estudiar los rafts lipídicos, que son microdominios dentro de las membranas celulares. Estos rafts son ricos en colesterol y esfingolípidos, y desempeñan un papel crucial en los procesos celulares como la transducción de señales y la clasificación de proteínas. Al incorporar la this compound fluorescente en las membranas celulares, los investigadores pueden visualizar y analizar la dinámica y la composición de los rafts lipídicos .
Estudios de Endocitosis y Exocitosis
Este compuesto es instrumental en la investigación de la endocitosis y la exocitosis, los procesos por los cuales las células internalizan y secretan moléculas. La propiedad fluorescente de la this compound permite el seguimiento de estos procesos en tiempo real, proporcionando información sobre los mecanismos del transporte vesicular y el tráfico de membranas .
Metabolismo de la Esfingomielina
Los investigadores utilizan la this compound para estudiar el metabolismo de las esfingomielinas, incluidas las vías enzimáticas involucradas en su síntesis y degradación. Esta investigación tiene implicaciones para comprender enfermedades como la enfermedad de Niemann-Pick, donde el metabolismo de la esfingomielina se ve afectado .
Investigación sobre la Apoptosis
El papel de la esfingomielina en la apoptosis, o muerte celular programada, es un área de estudio significativa. La this compound ayuda a dilucidar la parte de los productos de descomposición de la esfingomielina, como la ceramida, en las vías apoptóticas .
Sistemas de Administración de Fármacos
Debido a su similitud estructural con la esfingomielina natural, la this compound se explora como un componente en los sistemas de administración de fármacos liposomales. Su etiqueta fluorescente permite el seguimiento de la administración y liberación del fármaco, mejorando la comprensión de la farmacocinética y la farmacodinámica .
Medidas de Fluidez de la Membrana
La fluidez de las membranas celulares afecta numerosas funciones celulares. La this compound se utiliza para evaluar la fluidez de la membrana midiendo la tasa de difusión de la molécula fluorescente dentro de la bicapa lipídica, proporcionando datos valiosos sobre la dinámica de la membrana .
Ensamblaje y Liberación Viral
La this compound se ha utilizado para estudiar el ensamblaje y la liberación de virus, como el VIH. Al incorporar la esfingomielina fluorescente en las membranas virales, los investigadores pueden rastrear la gemación viral y comprender los requisitos lipídicos para la formación de partículas virales .
Investigación sobre el Cáncer
En la investigación del cáncer, la this compound se aplica para estudiar las alteraciones en el metabolismo de los esfingolípidos que ocurren en las células cancerosas. Estos estudios pueden conducir a la identificación de posibles biomarcadores para el diagnóstico del cáncer y al desarrollo de terapias dirigidas a los esfingolípidos .
Mecanismo De Acción
Target of Action
C6 NBD Sphingomyelin is a fluorescent derivative of sphingomyelin . It primarily targets the cell membrane, where it is generally concentrated in the outer leaflet . The compound’s primary targets are the sphingomyelin synthase on the cell surface and in the lumen of the Golgi .
Mode of Action
C6 NBD Sphingomyelin interacts with its targets by being synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide, a process catalyzed by sphingomyelin synthase . This interaction results in the formation of sphingomyelin, which plays a crucial role in signal transduction and membrane trafficking .
Biochemical Pathways
The primary biochemical pathway affected by C6 NBD Sphingomyelin is the sphingomyelin cycle. In this pathway, sphingomyelin is synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide . This process is crucial for cell growth, differentiation, apoptosis, and signal transduction along the membrane .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .
Result of Action
The action of C6 NBD Sphingomyelin results in several molecular and cellular effects. It controls cell growth, differentiation, apoptosis, and signal transduction along the membrane . It is also known to prevent the proliferation of colon tumors . Additionally, sphingomyelin inhibits cholesterol absorption . Abnormal accumulation of sphingomyelin can cause Niemann Pick disease .
Action Environment
The action, efficacy, and stability of C6 NBD Sphingomyelin are influenced by various environmental factors. For instance, its fluorescent property is due to the presence of the NBD (2- (4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group . The compound is also sensitive to light and moisture . Therefore, it must be stored properly to maintain its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells . This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A .
Cellular Effects
The compound has been shown to incorporate into the plasma membrane . It is involved in the metabolism and transport of sphingomyelins, playing a crucial role in cellular processes .
Molecular Mechanism
The molecular mechanism of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine involves its conversion into a fluorescent metabolite, sphingomyelin, by sphingomyelin synthase (SMS) in vivo . The concentration of this compound and its metabolite was directly correlated with SMS activity in vitro and in situ .
Temporal Effects in Laboratory Settings
It is known that this compound is subject to extensive degradation in the plasma membrane due to neutral sphingomyelinase activity .
Metabolic Pathways
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is involved in the sphingomyelin synthesis process. It uses ceramide and phosphatidylcholine as substrates to produce sphingomyelin and diacylglycerol .
Transport and Distribution
This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A . This transport can be blocked by multidrug resistance protein inhibitors in CHO cells .
Subcellular Localization
The subcellular localization of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is primarily at the plasma membrane
Propiedades
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDYTGWMRUUSN-PERJAUJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94885-04-8 | |
| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)





